1,2-Ditridecanoyl-sn-glycero-3-phosphocholine is a synthetic phospholipid characterized by its unique structure, which includes two tridecanoyl (C13) fatty acid chains attached to the glycerol backbone at the sn-1 and sn-2 positions, along with a phosphocholine head group. This compound is classified under the phosphatidylcholine family and is notable for its hydrophobic and hydrophilic properties, making it an essential component in biological membranes and various biochemical applications .
1.2-Ditridecanoyl-sn-glycero-3-phosphocholine, also known as PC(13:0/13:0), is a type of phospholipid molecule. Phospholipids are essential components of cell membranes, playing a crucial role in maintaining cell structure and function PubChem, 1,2-Ditridecanoyl-sn-glycero-3-phosphocholine: . Due to its specific properties, 13:0 PC has applications in various scientific research fields.
Researchers can utilize 13:0 PC to study the structure and function of biological membranes. Its defined chemical structure allows for the creation of model membranes that mimic the properties of natural cell membranes. These models can be used to investigate various cellular processes, such as membrane protein function, signal transduction, and membrane fusion Sigma-Aldrich, 13:0 PC 1,2-ditridecanoyl-sn-glycero-3-phosphocholine: .
13:0 PC has potential applications in developing drug delivery systems. Due to its biocompatibility and ability to form liposomes (spherical vesicles), researchers can explore its use for encapsulating drugs and targeting them to specific tissues or cells PubChem, 1,2-Ditridecanoyl-sn-glycero-3-phosphocholine: .
The chemical behavior of 1,2-ditridecanoyl-sn-glycero-3-phosphocholine can be influenced by various environmental factors such as temperature and pH. Similar to other phospholipids, it can undergo hydrolysis, leading to the release of fatty acids and lysophosphatidylcholine. The reaction pathways can be complex, involving multiple intermediates and products that contribute to membrane dynamics and stability .
1,2-Ditridecanoyl-sn-glycero-3-phosphocholine exhibits significant biological activity due to its role in forming lipid bilayers. It contributes to membrane fluidity and permeability, influencing cellular processes such as signaling, transport, and interaction with proteins. Its structural properties also allow it to participate in the formation of liposomes, which are crucial for drug delivery systems .
The synthesis of 1,2-ditridecanoyl-sn-glycero-3-phosphocholine typically involves the following methods:
1,2-Ditridecanoyl-sn-glycero-3-phosphocholine has a variety of applications including:
Studies have shown that 1,2-ditridecanoyl-sn-glycero-3-phosphocholine interacts with various proteins and other lipids. These interactions can affect membrane structure and function, influencing processes such as signal transduction and membrane fusion. Research into its interaction with membrane proteins reveals insights into how phospholipids modulate protein activity within cellular membranes .
1,2-Ditridecanoyl-sn-glycero-3-phosphocholine shares similarities with other phosphatidylcholines but is unique due to its specific fatty acid chain length. Below is a comparison with similar compounds:
Compound Name | Fatty Acid Composition | Unique Features |
---|---|---|
1,2-Dioleoyl-sn-glycero-3-phosphocholine | C18:1 (Oleic Acid) | Commonly used in studies of membrane fluidity |
1,2-Didecanoyl-sn-glycero-3-phosphocholine | C10 (Decanoic Acid) | Shorter chain length affects membrane properties |
1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine | C17 (Heptadecanoic Acid) | Unique for its longer chain length |
Each of these compounds plays a distinct role in biological systems and research applications, highlighting the unique characteristics of 1,2-ditridecanoyl-sn-glycero-3-phosphocholine within this class of lipids .
Steglich esterification has emerged as a cornerstone for constructing the diacylglycerol backbone of DTPC. This method employs coupling agents such as ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of ester bonds between tridecanoic acid and the hydroxyl groups of protected glycerol derivatives. For instance, the esterification of α,β-isopropylidene-dl-glycerol with palmitic acid using EDC and DMAP achieves quantitative yields of monoacylglycerol intermediates.
A critical challenge in this process is avoiding acyl migration, which compromises regioisomeric purity. Researchers address this by employing sterically hindered protecting groups, such as tert-butyldimethylsilyl (TBDMS) ethers, to stabilize the primary alcohol of glycerol during sequential acylation steps. The use of TBDMS not only suppresses unwanted side reactions but also simplifies subsequent deprotection, enabling overall yields as high as 60% for enantiopure DTPC precursors.
Table 1: Reaction Conditions for Steglich Esterification in DTPC Synthesis
Starting Material | Coupling Agent | Catalyst | Yield | Reference |
---|---|---|---|---|
α,β-Isopropylidene-dl-glycerol | EDC | DMAP | 89–100% | |
(S)-Solketal | EDC | DMAP | 60–70% |
Achieving high-purity DTPC requires stringent post-synthetic purification. While industrial-scale processes often utilize solvent fractionation with acetone or ethanol to isolate phosphatidylcholine-rich fractions, laboratory-scale synthesis relies on chromatographic methods. Flash-column chromatography with gradients of dichloromethane and methanol (95:5 to 90:10 v/v) effectively separates DTPC from unreacted intermediates and diastereomers. For analytical-grade purity, high-performance liquid chromatography (HPLC) with Luna 5 μm pentafluorophenyl (PFP) columns and formic acid-modified mobile phases resolves enantiomeric impurities, yielding products with >98% purity.
Notably, solvent selection directly impacts crystallinity. Mixtures of acetonitrile and water (30:70 v/v) under acidic conditions promote the formation of stable DTPC crystals by minimizing electrostatic repulsion between zwitterionic headgroups. These protocols ensure the removal of residual coupling agents and byproducts, which are critical for applications requiring precise lipid bilayer properties.
Scaling DTPC synthesis to industrial levels introduces challenges in maintaining stereochemical integrity and cost efficiency. Current industrial protocols for phospholipids like soybean lecithin involve degumming crude oils to isolate phosphatidylcholine fractions, followed by sequential extraction with acetone and ethanol. However, adapting these methods to synthetic DTPC requires addressing three key issues:
Table 2: Laboratory vs. Industrial Synthesis Parameters
Parameter | Laboratory Scale | Industrial Scale |
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Reaction Volume | 2–50 mL | 500–1000 L |
Purification Method | HPLC | Solvent Fractionation |
Solvent Recovery | <10% | >90% |
Yield | 40–60% | 70–85% |